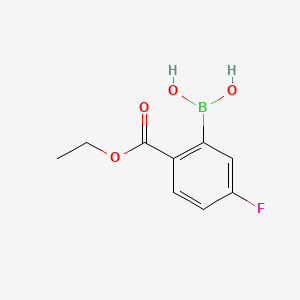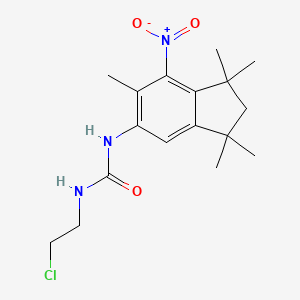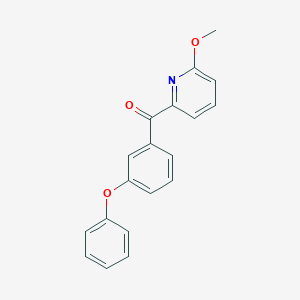
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
説明
6-Methoxy-2-(3-phenoxybenzoyl)pyridine is a chemical compound with the molecular weight of 305.33 . Its IUPAC name is (6-methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H15NO3 . The InChI code for this compound is 1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3 .科学的研究の応用
Cancer Treatment and Topoisomerase Inhibition :A study by Kwon et al. (2015) describes the synthesis of terpyridine-skeleton molecules, which include derivatives of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine. These molecules showed potential as topoisomerase I and II inhibitors, presenting a nonintercalative mode of action. This quality makes them interesting candidates for cancer therapy, particularly due to their lower DNA toxicity compared to existing drugs like etoposide. They were found to induce apoptosis and G1 arrest in T47D human breast cancer cells and significantly inhibited tumor growth in mice models (Kwon et al., 2015).
Antitubulin Activity in Cancer Cell Lines :Romagnoli et al. (2020) synthesized compounds based on tetrahydrothieno[2,3-c]pyridine and tetrahydrobenzo[b]thiophene skeletons, with some structures related to this compound. These compounds exhibited antiproliferative activity against various cancer cell lines, disrupting tubulin polymerization and inducing apoptosis. This highlights their potential as antitumor agents (Romagnoli et al., 2020).
Synthesis of Oligodeoxyribonucleotide :Mishra and Misra (1986) utilized a derivative of this compound in the synthesis of oligodeoxyribonucleotide. The derivative showed high selectivity and stability under conditions favorable for oligodeoxyribonucleotide synthesis, offering potential in genetic research and biotechnology (Mishra & Misra, 1986).
Molecular Structure Studies in Chemistry :Silva et al. (1997) worked on heterocyclic ligands, including derivatives of this compound, for molecular structure studies. The research provides insights into the orientation and interactions of phenyl rings in these molecules, contributing to the field of crystallography and molecular design (Silva et al., 1997).
Spin Interaction Studies in Zinc Complexes :Orio et al. (2010) investigated Schiff and Mannich bases containing a this compound-related structure. The study focused on the spin interaction in zinc complexes, which is significant for understanding magnetic properties in materials science (Orio et al., 2010).
作用機序
Target of Action
It’s suggested that it may be used as a lead compound for drug development, indicating that it likely interacts with specific biological targets.
Mode of Action
The exact mode of action of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine is currently unknown It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
It’s suggested that the compound may be a tool for studying PKC signaling and related pathways, implying that it could influence these pathways.
Result of Action
Given its potential use in drug development, it’s likely that the compound induces significant changes at the molecular and cellular levels.
特性
IUPAC Name |
(6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGRSZRUROHYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233274 | |
| Record name | (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-88-9 | |
| Record name | (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Methylpropyl)amino]propanoic acid hydrochloride](/img/structure/B1421637.png)

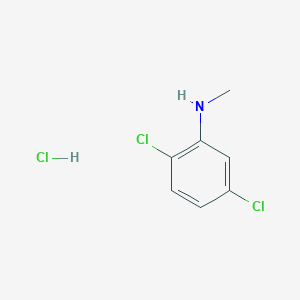
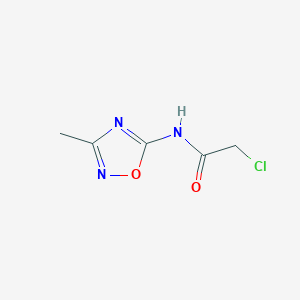
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)
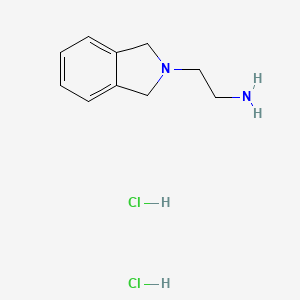
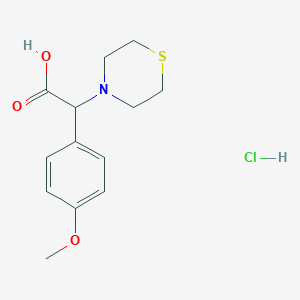
![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)
![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)

